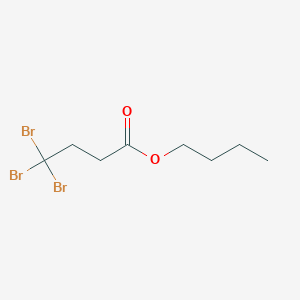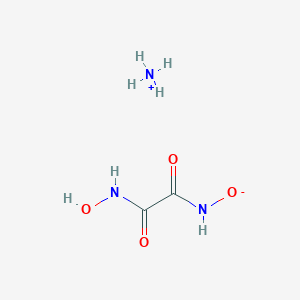
azanium;N-hydroxy-N'-oxidooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;N-hydroxy-N’-oxidooxamide is a chemical compound with intriguing properties and applications. It is characterized by the presence of both azanium and oxidooxamide groups, which contribute to its unique chemical behavior. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;N-hydroxy-N’-oxidooxamide typically involves the reaction of hydroxylamine with oxalic acid derivatives under controlled conditions. One common method is the reaction of hydroxylamine hydrochloride with diethyl oxalate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently oxidized to yield the desired compound.
Industrial Production Methods
Industrial production of azanium;N-hydroxy-N’-oxidooxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Azanium;N-hydroxy-N’-oxidooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxidooxamide group to amide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azanium;N-hydroxy-N’-oxidooxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of infections and cancer.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azanium;N-hydroxy-N’-oxidooxamide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction environment. It may also interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: Shares the hydroxylamine group but lacks the oxidooxamide moiety.
Oxamic Acid: Contains the oxamide group but does not have the hydroxylamine functionality.
N-hydroxyurea: Similar in structure but with different reactivity and applications.
Uniqueness
Azanium;N-hydroxy-N’-oxidooxamide is unique due to the combination of azanium and oxidooxamide groups, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a variety of reactions and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
5164-15-8 |
|---|---|
Molecular Formula |
C2H7N3O4 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
azanium;N-hydroxy-N'-oxidooxamide |
InChI |
InChI=1S/C2H3N2O4.H3N/c5-1(3-7)2(6)4-8;/h(H3-,3,4,5,6,7,8);1H3/q-1;/p+1 |
InChI Key |
WYCIGCSFXQOEIW-UHFFFAOYSA-O |
Canonical SMILES |
C(=O)(C(=O)N[O-])NO.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


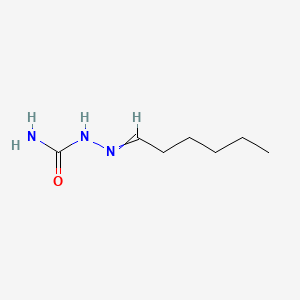
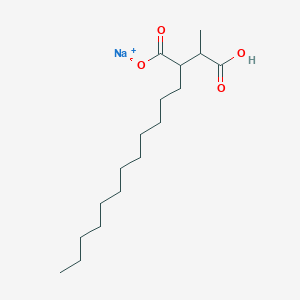
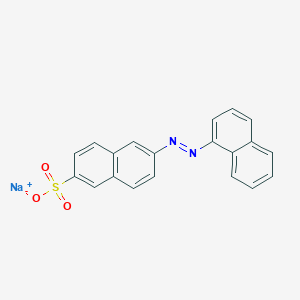
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
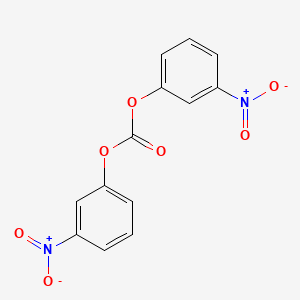
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
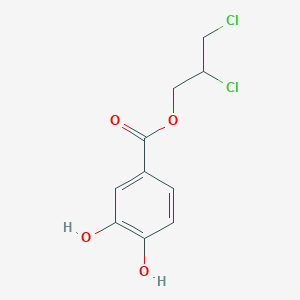
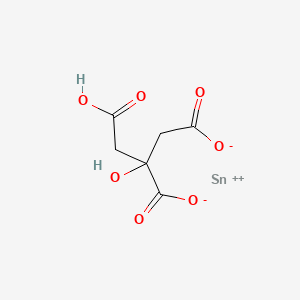
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
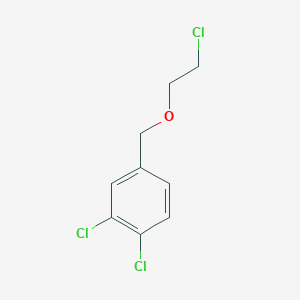
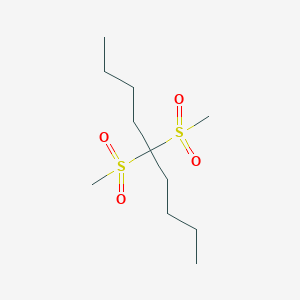

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
